molecular formula C22H20N2O4 B2780331 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide CAS No. 946243-96-5

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide

Cat. No. B2780331
M. Wt: 376.412
InChI Key: YFLXQMVVEHTBMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzamides were synthesized by stirring benzyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .


Molecular Structure Analysis

The molecular structure of “N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide” is complex, involving a furoyl group, a tetrahydroquinoline group, and a methoxybenzamide group. The exact structure would need to be determined through techniques such as NMR, IR, and EI-MS .

Scientific Research Applications

Anticancer Research

Specific Scientific Field

Medicinal Chemistry and Oncology

Summary

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide and its derivatives have been synthesized and evaluated for their anticancer activity. These compounds were tested against human liver carcinoma cells (HepG-2) and normal retina pigmented epithelium cells (RPE-1). Several compounds demonstrated potent anticancer effects, comparable to the reference drug doxorubicin .

Experimental Procedures

Results

Antimicrobial Research

Specific Scientific Field

Microbiology and Infectious Diseases

Summary

Synthetic carbamothioyl-furan-2-carboxamide derivatives, including our compound of interest, have shown potential as antimicrobial agents . Further investigations are needed to explore their efficacy against specific pathogens.

Antioxidant Activity

Specific Scientific Field

Biochemistry and Pharmacology

Summary

Furan-based compounds, including N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide, exhibit antioxidant properties. These compounds were evaluated using assays such as CUPRAC (Cupric Reducing Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity . Their antioxidant potential may have implications for health and disease prevention.

Agrochemical Applications

Specific Scientific Field

Agricultural Chemistry

Summary

Structurally modified nucleosides, such as acyclic C-nucleoside analogs, have been investigated for their agrochemical properties. Incorporating furan, thiadiazole, and oxadiazole sugar derivatives into these nucleosides could lead to novel agrochemicals with diverse applications .

Drug Discovery

Specific Scientific Field

Pharmaceutical Sciences

Summary

1,3,4-Thiadiazoles and 1,3,4-oxadiazoles are promising scaffolds for drug discovery. Their mesoionic nature and ability to interact with biological targets make them attractive candidates for developing novel medications. Incorporating these heterocycles into sugar-based compounds expands the repertoire of potential drug candidates .

Structure-Activity Relationship Studies

Specific Scientific Field

Medicinal Chemistry

Summary

Researchers have explored the structure-activity relationship of furan-based thiosemicarbazides and 1,2,4-triazoles. These studies involve designing and evaluating compounds with antiproliferative and antioxidant activities. Computational predictions (SwissADME) have also been used to guide compound design .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-27-19-8-3-2-7-17(19)21(25)23-16-11-10-15-6-4-12-24(18(15)14-16)22(26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLXQMVVEHTBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide

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